1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol
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Overview
Description
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol is a compound that features an imidazole ring, a cyclopentane ring, and an alcohol functional group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of 2-isopropyl-1H-imidazole with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where substituents on the ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can be compared with other imidazole-containing compounds, such as:
1-(2-Hydroxyethyl)imidazole: This compound has a similar structure but features a hydroxyethyl group instead of a cyclopentane ring.
4-((1H-Imidazol-1-yl)methyl)benzoic acid: This compound contains a benzoic acid moiety instead of a cyclopentane ring.
The uniqueness of this compound lies in its combination of the imidazole ring with a cyclopentane ring and an alcohol group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)11-13-7-8-14(11)9-12(15)5-3-4-6-12/h7-8,10,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSHYJSMFLAANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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